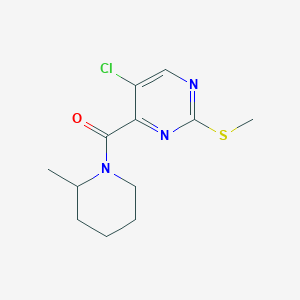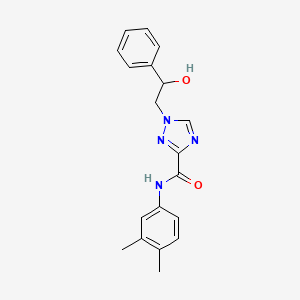![molecular formula C18H26N6O2S B2923826 1-(4-(Pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034413-29-9](/img/structure/B2923826.png)
1-(4-(Pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-(Pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a piperazine ring, and an indazole ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings and then connecting them together. The pyrrolidine ring could be formed from different cyclic or acyclic precursors . The piperazine ring could be formed through a reaction known as the Mannich reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the nitrogen in the pyrrolidine ring could act as a nucleophile in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrrolidine ring could increase its solubility in water .科学的研究の応用
Synthesis and Docking Studies
- Piperazine-1-yl-1H-indazole derivatives, including structures similar to the queried compound, have been synthesized and characterized, showcasing their importance in medicinal chemistry. Docking studies for these compounds reveal their potential interactions with biological targets, indicating their utility in drug discovery processes (V. Balaraju et al., 2019).
Pharmacological Potentials
- The exploration of azetidine, pyrrolidine, and piperidine derivatives in patents reflects their applications as alpha-subtype selective 5-HT-1D receptor agonists, hinting at their therapeutic potential for migraine treatments with fewer side effects (V. Habernickel, 2001).
Structural Modifications and Antimalarial Activities
- Structural modification studies of certain antimalarial compounds related to the queried structure have synthesized derivatives that demonstrated significant activity, underscoring the critical role of structural alterations in enhancing biological efficacy (D. J. Mccaustland et al., 1971).
Novel Synthesis Methods
- Innovative synthesis approaches for tetrahydropyrrolo[3,4-g]indazoles, akin to the chemical structure , have been reported. These methods provide new pathways for the creation of compounds with potential growth inhibitory effects, indicating their relevance in cancer research (V. Spanò et al., 2013).
Antifungal Agents
- The synthesis of novel indole linked triazole derivatives, demonstrating antifungal activities, showcases the broad spectrum of biological activities associated with piperazine and related structures. Such studies highlight the potential for these compounds in developing new antifungal therapies (Y. Na, 2010).
Building Blocks for Compound Libraries
- Research into the synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues emphasizes the importance of these compounds as building blocks for compound libraries, essential for lead-oriented synthesis in drug discovery efforts (Sergey Zhersh et al., 2013).
作用機序
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various targets, includingandrogen receptors and RORγt .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Similar compounds have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been found to possess anti-inflammatory activity along with minimum ulcerogenic potential .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2S/c25-27(26,22-8-3-4-9-22)23-13-11-21(12-14-23)18-17-15-5-1-2-6-16(15)20-24(17)10-7-19-18/h7,10H,1-6,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPOPVGBEHMXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

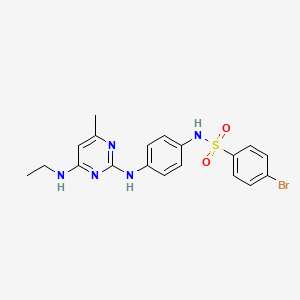
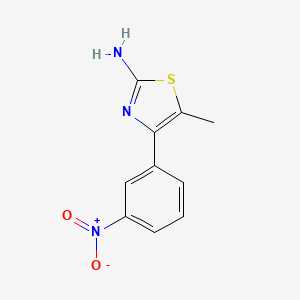
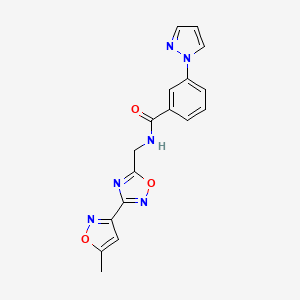
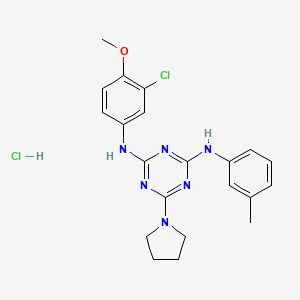
![N-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2923750.png)
![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2923751.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923753.png)
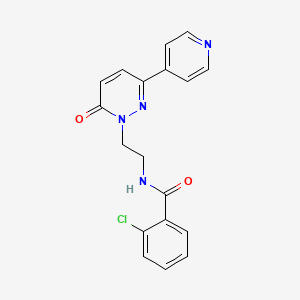

![5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2923758.png)
